molecular formula C18H19N5O5 B14772571 Thalidomide-5'-O-C5-azide

Thalidomide-5'-O-C5-azide

Cat. No.: B14772571
M. Wt: 385.4 g/mol
InChI Key: LSGAQVWTEJZCDG-UHFFFAOYSA-N
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Description

Thalidomide-5'-O-C5-azide is a derivative of the classic immunomodulatory agent thalidomide, specifically designed for use in advanced research applications such as targeted protein degradation . This compound functions as a cereblon (CRBN) E3 ubiquitin ligase inhibitor and serves as a key building block for the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The core structure of thalidomide binds to the CRBN component of the E3 ubiquitin ligase complex . The molecule has been modified with a C5-alkyl linker that terminates in an azide group . This azide group enables the compound to undergo efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry reaction, with molecules containing an alkyne group . As an E3 Ligase Ligand-Linker Conjugate, this compound provides researchers with a versatile and critical reagent for constructing bifunctional molecules that redirect the cellular ubiquitin-proteasome system to degrade specific proteins of interest . It is supplied with a purity of ≥95% and is intended for research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19N5O5

Molecular Weight

385.4 g/mol

IUPAC Name

5-(5-azidopentoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H19N5O5/c19-22-20-8-2-1-3-9-28-11-4-5-12-13(10-11)18(27)23(17(12)26)14-6-7-15(24)21-16(14)25/h4-5,10,14H,1-3,6-9H2,(H,21,24,25)

InChI Key

LSGAQVWTEJZCDG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Thalidomide 5 O C5 Azide

Methodologies for Thalidomide-5'-O-C5-azide Synthesis

The synthesis of this compound involves the strategic introduction of an azide (B81097) group at the C5 position of the thalidomide (B1683933) phthalimide (B116566) ring, connected via a linker. This process is crucial for its subsequent use in constructing PROTACs.

Strategic Integration of the Azide Functionality at the C5 Position

The introduction of the azide group at the C5 position of the phthalimide ring is a key synthetic step. Modifications at this position have been shown to reduce the off-target degradation of zinc-finger proteins. rndsystems.com A common precursor for this synthesis is 5-amino-thalidomide, which provides a reactive handle on the phthalimide ring for further chemical modification. rndsystems.com The synthesis of azido-labeled thalidomide analogues can be achieved through a multi-step sequence, often starting from readily available and inexpensive materials. nih.gov For instance, a five-step synthesis of an azido-thalidomide (B605892) analogue has been reported, with only two steps requiring purification. nih.gov

Another approach involves the synthesis of 5'-azido-5'-deoxyribonucleosides, which highlights a one-pot methodology for converting alcohols to azides. nih.gov This method offers a more tractable alternative to other synthetic routes like the Mitsunobu reaction. nih.gov The core of this transformation often involves the use of reagents like triphenylphosphine, carbon tetrabromide, and sodium azide in an anhydrous solvent. nih.gov

Linker Design and Attachment Strategies for PROTAC Construction

The linker component of this compound is critical as it connects the CRBN ligand to the POI ligand in the final PROTAC molecule. The length and composition of the linker can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation. explorationpub.com

Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains or alkyl chains. d-nb.infobroadpharm.com The design of these linkers can vary to optimize the physicochemical properties and biological activity of the resulting PROTAC. explorationpub.com For example, the use of more rigid linkers, such as those incorporating aryl units, can provide conformational restriction and potentially enhance binding interactions. explorationpub.com

The attachment of the linker to the thalidomide moiety is achieved through various chemical reactions. For this compound, the linker containing the azide group is attached at the C5 position of the phthalimide ring. tenovapharma.commedchemexpress.com This strategic placement allows the azide to be readily available for subsequent conjugation with a POI ligand. tenovapharma.com

Bioorthogonal Click Chemistry Applications of this compound

The azide group in this compound makes it an ideal substrate for bioorthogonal "click chemistry" reactions. These reactions are highly specific, efficient, and can be performed under physiological conditions without interfering with biological processes. researchgate.netmdpi.comnih.gov This has revolutionized the synthesis of PROTACs, allowing for the modular and efficient assembly of these complex molecules. researchgate.net

Principles of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in PROTAC Synthesis

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and is widely used for PROTAC synthesis. rsc.orgresearchgate.net This reaction involves the [3+2] cycloaddition between an azide (present in this compound) and a terminal alkyne (present on the POI ligand) to form a stable 1,4-disubstituted 1,2,3-triazole ring. rsc.orgnih.gov

The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate. beilstein-journals.org The use of ligands can protect the copper(I) catalyst from oxidation and disproportionation, thereby enhancing its catalytic activity. beilstein-journals.orgspringernature.com CuAAC is highly reliable and proceeds with high yields under mild conditions, making it a powerful tool for conjugating the thalidomide-linker moiety to a diverse range of alkyne-functionalized POI ligands. rsc.orgspringernature.com

Considerations for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click chemistry reaction that obviates the need for a potentially toxic copper catalyst. researchgate.netmagtech.com.cn This makes SPAAC particularly suitable for applications in living systems. researchgate.net The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which reacts readily with an azide to form a stable triazole. magtech.com.cn

In the context of PROTAC synthesis, a POI ligand would be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.eu This alkyne-modified ligand can then be reacted with this compound to form the PROTAC. The rate of the SPAAC reaction can be influenced by the structure of the cyclooctyne, with modifications to the ring system leading to faster reaction kinetics. nih.govnih.gov While SPAAC offers the advantage of being copper-free, the synthesis of the required strained alkynes can be more complex than that of terminal alkynes used in CuAAC.

Solid-Phase Synthesis Approaches for Thalidomide-Based PROTAC Assembly

Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase synthesis for the construction of PROTAC libraries. rsc.org This approach involves attaching one of the PROTAC components, typically the E3 ligase ligand or the POI ligand, to a solid support (resin). d-nb.inforsc.org The subsequent synthetic steps are then carried out on the resin-bound intermediate, with excess reagents and byproducts being easily washed away after each step. rsc.org

For thalidomide-based PROTACs, a common strategy is to use a pre-loaded resin where the thalidomide moiety and a linker are already attached. rsc.orgrsc.org This "thalidomide-preloaded resin" can then be reacted with a variety of POI ligands to rapidly generate a library of PROTACs. rsc.org This method simplifies the purification process and is well-suited for the rapid optimization of linker length and composition. rsc.org

Molecular Mechanisms and Interactions of Thalidomide 5 O C5 Azide Derived Protacs

Cereblon (CRBN) E3 Ubiquitin Ligase Recruitment by the Thalidomide (B1683933) Moiety

The foundation of the activity of Thalidomide-5'-O-C5-azide-based PROTACs lies in the ability of the thalidomide part of the molecule to recruit the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a substrate receptor within the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. rsc.orgnih.gov The binding of the thalidomide moiety to CRBN is a critical initiating event that ultimately leads to the degradation of the target protein.

Structural Basis of Thalidomide-CRBN Binding

The interaction between thalidomide and CRBN is a well-characterized example of specific molecular recognition. The glutarimide (B196013) ring of the thalidomide molecule fits snugly into a hydrophobic pocket on the surface of CRBN, often referred to as the "thalidomide-binding domain" or "tri-tryptophan pocket". nih.govnih.gov This pocket is lined by three key tryptophan residues that form favorable hydrophobic interactions with the glutarimide ring.

In contrast, the phthalimide (B116566) ring of thalidomide is more solvent-exposed on the surface of CRBN. nih.gov This exposure is a crucial feature that is exploited in the design of PROTACs. The C5 position on the phthalimide ring, where the azide (B81097) linker is attached in this compound, serves as an exit vector. This allows the PROTAC molecule to extend away from the CRBN surface and connect to the ligand that binds the target protein, without disrupting the critical binding interactions of the glutarimide ring within the CRBN pocket.

Interacting MoietyCRBN Binding SiteKey Residues/Features
Glutarimide ring of ThalidomideHydrophobic "tri-tryptophan" pocketThree tryptophan residues providing hydrophobic interactions
Phthalimide ring of ThalidomideSolvent-exposed surface of CRBNC5 position serves as an attachment point for the linker

Induced Proximity and Neosubstrate Recognition Mechanisms

The binding of the thalidomide moiety of the PROTAC to CRBN does more than just anchor the E3 ligase. It actively remodels the surface of CRBN, creating a new interface that can recognize and bind to proteins that it would not normally interact with. These newly recognized proteins are termed "neosubstrates." rsc.org In the context of a PROTAC, the target protein, brought into close proximity by the other end of the PROTAC molecule, effectively becomes a neosubstrate for the CRBN E3 ligase complex.

This "induced proximity" is the cornerstone of PROTAC technology. The PROTAC molecule acts as a molecular bridge, physically bringing the target protein and the E3 ligase together. This ternary complex formation is a prerequisite for the subsequent ubiquitination and degradation of the target protein. The nature of the linker connecting the thalidomide moiety to the target-protein-binding ligand, including its length, composition, and attachment point on the thalidomide scaffold, can significantly influence the geometry of this ternary complex and, consequently, the efficiency of the induced proximity. researchgate.net

Ubiquitination and Proteasomal Degradation Orchestrated by Thalidomide-Based PROTACs

Once the ternary complex of CRBN, the this compound-derived PROTAC, and the target protein is formed, a cascade of enzymatic events is initiated, culminating in the destruction of the target protein.

Dynamics of Ternary Complex Formation and Stability

The formation of the ternary complex is a dynamic process governed by the binding affinities of the PROTAC for both CRBN and the target protein, as well as the interactions between the two proteins themselves once brought into proximity. nih.gov The stability of this ternary complex is a critical determinant of the efficiency of protein degradation. A more stable complex allows for a longer residence time, providing a greater opportunity for the E3 ligase to transfer ubiquitin molecules to the target protein.

The concept of "cooperativity" is central to understanding ternary complex stability. Positive cooperativity occurs when the formation of the ternary complex is favored over the formation of the individual binary complexes (PROTAC-CRBN and PROTAC-target protein). This can be driven by favorable protein-protein interactions between CRBN and the target protein that are only possible when they are held together by the PROTAC. The linker of the PROTAC, originating from the C5 position of the thalidomide, plays a crucial role in dictating the orientation of the two proteins and can either promote or hinder these favorable interactions.

FactorInfluence on Ternary Complex
PROTAC Concentration High concentrations can lead to the "hook effect," where binary complexes dominate, reducing ternary complex formation.
Linker Properties Length, flexibility, and chemical nature of the linker affect the geometry and stability of the ternary complex.
Cooperativity (α) Positive cooperativity (α > 1) indicates stabilization of the ternary complex through induced protein-protein interactions.

Investigating Protein Substrate Selectivity Profiles

A key challenge in the development of thalidomide-based PROTACs is ensuring the selective degradation of the intended target protein while minimizing off-target effects. The thalidomide moiety itself can induce the degradation of natural neosubstrates of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov This can lead to unintended biological consequences.

Recent research has shown that modifications to the thalidomide scaffold can modulate this neosubstrate activity. Specifically, substitutions at the C5 position of the phthalimide ring, the same position used for linker attachment in this compound, have been shown to reduce the degradation of certain off-target zinc finger proteins. This suggests that the C5-linker in this compound-derived PROTACs could potentially mitigate some of the inherent off-target effects of the thalidomide core. However, the precise substrate selectivity profile is highly dependent on the specific PROTAC and the target protein . Comprehensive proteomic studies are often required to fully characterize the on- and off-target degradation events mediated by a new PROTAC.

A study investigating various linker attachment points on thalidomide and lenalidomide (B1683929) derivatives provided insights into how these modifications affect the degradation of the neosubstrate IKZF1. nih.gov While not specifically using the C5-azide linker, the study demonstrated that attaching the linker at the C5 position of the phthalimide unit generally reduced the degradation of IKZF1 compared to other attachment points. nih.gov

Linker Attachment Position (on Phthalimide)Effect on Neosubstrate (IKZF1) DegradationReference
Position 5Generally reduced degradation nih.gov
Other PositionsVaried, with some showing pronounced degradation nih.gov

This finding suggests that the choice of the C5 position for the linker in this compound is a rational design element aimed at potentially improving the selectivity profile of the resulting PROTACs.

Advanced Applications As Chemical Probes and Research Tools

Chemoproteomics Approaches for Target Protein Identification

Chemoproteomics combines chemical probes with proteomic mass spectrometry to study protein function and drug interactions in complex biological systems. discoveryontarget.com The integration of click chemistry has significantly advanced these methods, allowing for the selective labeling and identification of proteins that interact with a small molecule. nih.gov

Thalidomide-5'-O-C5-azide is designed for such applications. The general workflow involves introducing the compound into cells or cell lysates, where the thalidomide (B1683933) portion binds to its target proteins, most notably Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. medchemexpress.comrsc.org Following this binding event, a reporter tag containing a terminal alkyne group (e.g., alkyne-biotin) is added. This tag is then covalently attached to the azide (B81097) group of the probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. medchemexpress.comnih.gov

The now-biotinylated protein-probe complex can be selectively enriched from the lysate using streptavidin-coated beads. After washing away non-specifically bound proteins, the captured proteins are identified using mass spectrometry. This powerful technique allows researchers to:

Confirm Target Engagement: Verify that the thalidomide analog binds to its intended target, CRBN, within a native cellular environment. rsc.org

Identify Off-Targets: Discover unintended protein interactions, which is crucial for understanding a compound's full biological activity.

Map Interaction Networks: Identify not only the direct target (CRBN) but also the neosubstrates that are recruited to the E3 ligase complex for degradation, such as the transcription factors IKZF1 and IKZF3. nih.gov

This approach has been instrumental in deconvoluting the mechanism of action of thalidomide and its analogs and remains a vital tool for validating new protein-degrading molecules. rsc.orgnih.gov

Development of Fluorescent Probes for CRBN and E3 Ligase Studies

Fluorescent probes are indispensable tools for studying the dynamics of protein interactions and target engagement within living cells. This compound serves as an excellent foundational molecule for the synthesis of such probes. tenovapharma.com The azide handle allows for its straightforward conjugation to a wide variety of alkyne-functionalized fluorophores using click chemistry. nih.gov

This modularity enables the creation of custom probes with specific photophysical properties tailored for different bio-imaging or assay techniques. An example of a resulting product type is Thalidomide-Cyanine 5, a high-affinity fluorescent probe designed for studying cereblon E3 ligases. bio-techne.comtocris.com While not necessarily synthesized from the C5-azide variant, it exemplifies the end-product of such a strategy. These probes typically consist of the CRBN-binding thalidomide moiety, a linker, and a fluorescent dye.

Key applications of such fluorescent probes include:

Binding Assays: Quantifying the binding affinity of new, unlabeled thalidomide analogs or other potential CRBN ligands through competition assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Probes like Thalidomide-Cyanine 5 are suitable for TR-FRET assays, which are powerful, homogeneous assays used in high-throughput screening to measure protein-protein or protein-ligand interactions. bio-techne.comtocris.comrndsystems.com

Cellular Imaging: Visualizing the subcellular localization of CRBN and observing how it changes upon treatment with different compounds.

The ability to easily synthesize a variety of fluorescently labeled thalidomide derivatives from a common precursor like this compound accelerates research into the function and regulation of the CRL4^CRBN^ E3 ligase complex. rndsystems.com

Utility in Phenotypic Screening and Cellular Pathway Deconvolution in TPD Research

Phenotypic screening is a drug discovery strategy that identifies active compounds based on their ability to induce a desired change in a cell's or organism's phenotype, often without prior knowledge of the drug's specific molecular target. nih.gov This approach is particularly powerful for discovering novel "molecular glue" degraders—small molecules like thalidomide that induce the degradation of new protein targets by redirecting the activity of an E3 ligase. nih.gov

This compound is a valuable tool in this context for several reasons:

Library Synthesis: It can be used as a common building block to generate a library of diverse thalidomide analogs. These libraries can then be screened in high-throughput phenotypic assays (e.g., cell viability, reporter assays) to identify "hits" that exhibit a desired biological effect, such as killing cancer cells. nih.govnih.gov

Target Deconvolution: A major challenge in phenotypic screening is identifying the molecular target responsible for the observed phenotype, a process known as target deconvolution. nih.gov If a hit compound was synthesized from this compound, the azide handle remains in its structure. This allows researchers to use the chemoproteomic methods described in section 5.1 to rapidly identify its binding partners and confirm whether the observed phenotype is mediated through CRBN. nih.govnih.gov

Pathway Analysis: By identifying the specific proteins degraded by a novel molecular glue, researchers can begin to unravel the cellular pathways that are perturbed to produce the observed phenotype. This connects a specific molecular interaction (protein degradation) to a complex cellular outcome, providing critical insights into both disease biology and the compound's mechanism of action.

The integration of versatile chemical tools like this compound into modern phenotypic screening platforms creates a powerful engine for discovering next-generation protein degraders and understanding their complex effects on cellular pathways. nih.gov

Future Perspectives and Emerging Research Avenues for Thalidomide 5 O C5 Azide

Expansion of Target Protein Scope for Degrader Development

A primary goal in the field of targeted protein degradation is to expand the range of proteins that can be selected for removal. Historically, many disease-causing proteins have been considered "undruggable" by traditional inhibitors. jst.go.jpnih.govPROTAC technology offers a way to target these proteins for destruction by hijacking the cell's own ubiquitin-proteasome system. jst.go.jpresearchgate.net Thalidomide-5'-O-C5-azide is instrumental in this expansion. The azide (B81097) functional group allows for the facile and modular assembly of new PROTACs. tenovapharma.comtenovapharma.comResearchers can synthesize a ligand that binds to a specific protein of interest (POI) and then, using click chemistry, attach it to the this compound molecule. This creates a heterobifunctional degrader that can bring the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI. jst.go.jp The versatility of this building block approach accelerates the development of degraders for a wide array of targets. The foundation laid by thalidomide (B1683933) and its analogs, which effectively degrade "neosubstrates" like the transcription factors IKZF1 and IKZF3 in multiple myeloma, has demonstrated the power of this mechanism. nih.govjci.orgThe development of PROTACs using thalidomide-based E3 ligase ligands has already shown success for various targets, and the use of clickable derivatives like this compound is set to broaden this scope even further. jst.go.jpnih.govFor instance, this approach could accelerate the creation of degraders for dual-target proteins, such as those in the CDK family or BCL-xL and BCL-2, which are promising cancer therapy targets. nih.govTable 1: Proteins Targeted for Degradation by Thalidomide and its Derivatives

Protein TargetAssociated Disease/FunctionSignificance for Degrader Development
IKZF1 (Ikaros) & IKZF3 (Aiolos)Multiple MyelomaSeminal targets demonstrating the therapeutic potential of CRBN-mediated degradation. nih.govjci.org
CK1α (Casein Kinase 1α)Myelodysplastic Syndrome (MDS) with del(5q)Shows that modifying the thalidomide structure (as in lenalidomide) can alter substrate specificity. researchgate.net
SALL4 (Sal-like protein 4)Teratogenicity, Acute Myeloid LeukemiaIdentified as a key protein involved in the teratogenic effects of thalidomide. researchgate.net
p63Embryonic DevelopmentA neosubstrate linked to thalidomide's teratogenic effects in zebrafish models. nih.gov
ZMYM2 (Zinc finger MYM-type containing 2)CancerIdentified as a pomalidomide (B1683931) neosubstrate using advanced protein-protein interaction analysis. jst.go.jp
BRD4 (Bromodomain-containing protein 4)CancerA target for oncogenic degradation successfully degraded by in-cell click-formed PROTACs (CLIPTACs). nih.gov

Integration of Computational Design and Artificial Intelligence in PROTAC Development

The rational design of effective PROTACs is a complex, multi-variable challenge. The efficacy of a PROTAC depends not only on the binding affinities of its two ends to the target protein and the E3 ligase but also on the length, composition, and attachment point of the linker. These factors determine the stability and conformation of the resulting ternary complex (POI-PROTAC-E3 ligase), which is crucial for efficient ubiquitination.

Computational modeling and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity. biorxiv.orgAI-driven platforms like AiPROTAC are being developed to predict the degradation potential of a given PROTAC, thereby filtering out less effective candidates before costly and time-consuming synthesis. biorxiv.orgThese models can significantly accelerate the drug discovery pipeline. biorxiv.org this compound provides a defined, consistent starting point for such computational approaches. With the CRBN-binding end and the linker attachment point fixed, AI and molecular dynamics simulations can focus on optimizing the linker and the POI ligand. nih.govThese computational tools can predict:

Ternary Complex Stability: Simulating the interactions within the POI-PROTAC-E3 ligase complex to predict its stability. Potent PROTACs tend to form more stable interactions. nih.gov* Optimal Linker Design: AI tools can help design linkers with the ideal length and flexibility to promote a productive ternary complex conformation.

Degradation Prediction: AI models can be trained on existing data to predict the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values for novel PROTACs constructed from this compound. biorxiv.org By integrating these predictive technologies, researchers can more efficiently design and prioritize PROTAC candidates for synthesis and experimental validation. biorxiv.org

Deeper Mechanistic Elucidation of Thalidomide-PROTAC Selectivity

A key question in the development of targeted protein degraders is selectivity. It is crucial that a PROTAC degrades its intended target without affecting other proteins, which could lead to off-target effects. The discovery that different thalidomide derivatives can recruit different "neosubstrates" to CRBN highlights the subtlety of these interactions. researchgate.netnih.govFor example, lenalidomide (B1683929) induces the degradation of CK1α, while this effect is not observed with thalidomide. researchgate.net this compound serves as a perfect chemical probe for dissecting the mechanisms that govern this selectivity. By using the azide group as a constant anchor point, researchers can create libraries of PROTACs where the linker and the POI ligand are systematically varied. This allows for a controlled study of how these components influence:

Neosubstrate Profile: Investigating whether a particular PROTAC designed for a specific target also induces the degradation of known or novel CRBN neosubstrates.

Ternary Complex Cooperativity: Assessing how the binding of the POI ligand influences the interaction between the thalidomide moiety and CRBN, and vice versa.

Structural Determinants of Selectivity: Using structural biology and computational modeling to understand how the conformation of the ternary complex dictates which proteins are presented for ubiquitination. nih.gov Advanced methods for analyzing protein-protein interactions, such as using AirID (an engineered promiscuous biotin (B1667282) ligase) fused to CRBN, can identify substrates in a drug-dependent manner, providing further layers of mechanistic insight. jst.go.jp

Advancements in Bioorthogonal Chemistry for In Situ and In Vivo Applications

The azide group on this compound makes it ideally suited for bioorthogonal chemistry. tenovapharma.comtenovapharma.comThese are chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netnih.govThe most prominent of these are the "click" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.net These reactions open up exciting possibilities for forming PROTACs in situ or for use in live-cell imaging and tracking experiments. researchgate.netnih.gov* In Situ PROTAC Assembly: One emerging strategy is the creation of Click-Formed Proteolysis-Targeting Chimeras (CLIPTACs). nih.govIn this approach, a thalidomide derivative containing one half of the click chemistry pair (e.g., a tetrazine) and a POI ligand containing the other half (e.g., a trans-cyclooctene) are introduced to cells separately. They then react inside the cell to form the active PROTAC. This approach can overcome challenges with the permeability and molecular weight of large, pre-formed PROTACs. nih.govThis compound is a prime candidate for the azide-bearing component in such a system, reacting with an alkyne-tagged POI ligand.

In Vivo Applications: The biocompatibility of bioorthogonal reactions makes them suitable for use in living organisms. nih.govreading.ac.ukFor example, an azide-bearing molecule like this compound could be used in pre-targeting strategies for imaging or therapy, where it is administered separately from its alkyne-bearing reaction partner, which may be attached to a targeting moiety like an antibody. reading.ac.ukTable 2: Comparison of Key Azide-Based Bioorthogonal Reactions

ReactionDescriptionAdvantagesDisadvantages
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source. researchgate.netHigh efficiency, fast kinetics, forms a stable triazole linkage. nih.govRequires a copper catalyst, which can be toxic to cells and living organisms. reading.ac.uk
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A reaction between an azide and a strained alkyne (e.g., cyclooctyne). It does not require a catalyst. researchgate.netBiocompatible (no copper catalyst needed), highly selective. nih.govCan have slower kinetics compared to CuAAC; strained alkynes can be larger and more complex. reading.ac.uk
Staudinger Ligation A reaction between an azide and a phosphine (B1218219) derivative to form a stable amide bond. researchgate.netnih.govHighly selective and biocompatible. reading.ac.ukSuffers from slow reaction kinetics and potential oxidation of the phosphine reagent in biological environments. reading.ac.uk

The ongoing development of new catalysts and more reactive click partners will continue to enhance the utility of this compound for these advanced applications, pushing the boundaries of what is possible in targeted protein degradation. researchgate.net

Q & A

Q. Critical Parameters :

  • Temperature : Reactions typically proceed at 25–50°C to balance reactivity and side-product formation.
  • Catalyst loading : 1–5 mol% Cu(I) ensures efficient cycloaddition without excessive metal contamination.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Purity (%)Key ConditionsReference
CuAAC (DMF, 25°C)78>952 mol% CuSO₄, sodium ascorbate
Solid-phase synthesis6590KI catalysis, acetonitrile

How can researchers design experiments to assess the metabolic stability of this compound in hepatic models?

Advanced Research Question
Metabolic stability studies require:

  • In vitro microsomal assays : Use human liver microsomes (HLMs) to identify cytochrome P450 (CYP) isoforms involved in oxidation. CYP3A4/5 are primary contributors to thalidomide hydroxylation .
  • Incubation conditions :
    • Substrate concentration: 10–100 µM.
    • Co-factors: NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate).
    • Time course: 0–60 min to track metabolite formation (e.g., 5-hydroxythalidomide) .
  • Analytical validation : LC-MS/MS quantifies parent compound and metabolites; monitor for glutathione (GSH) adducts to detect reactive intermediates .

Key Challenge : Distinguish between enzymatic and non-enzymatic degradation using control experiments without NADPH.

What methodologies are recommended for evaluating the in vivo efficacy of this compound in multiple myeloma models?

Basic Research Question

  • Preclinical models : Use immunocompromised mice xenografted with human myeloma cell lines (e.g., RPMI 8226).
  • Dosing regimen : Start with 100 mg/kg/day orally, escalating based on tolerability (monitor weight loss, hematological toxicity) .
  • Efficacy endpoints :
    • Paraprotein reduction: Measure serum/urine M-protein via electrophoresis weekly.
    • Bone marrow plasma cell counts: Histopathology or flow cytometry.
    • Survival analysis: Kaplan-Meier estimator for event-free and overall survival .

Advanced Consideration : Combine with proteasome inhibitors (e.g., bortezomib) to assess synergistic effects.

How should researchers address contradictions in metabolic pathway data for thalidomide analogs?

Advanced Research Question
Contradictions in CYP-mediated metabolism (e.g., species-specific enzyme activity) can be resolved by:

Cross-species validation : Compare HLMs with rodent microsomes to identify interspecies variability .

Enzyme inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to confirm metabolic routes.

Structural analogs : Test derivatives (e.g., pomalidomide) to determine if azide modification alters CYP binding .

Data Interpretation : Apply Michaelis-Menten kinetics to calculate Kₘ and Vₘₐₓ; discrepancies may arise from differences in enzyme sources or assay conditions .

What analytical techniques are critical for characterizing this compound and its metabolites?

Basic Research Question

  • Structural elucidation :
    • NMR : ¹H/¹³C NMR confirms regiochemistry of the triazole ring post-CuAAC .
    • HRMS : High-resolution mass spectrometry validates molecular formula.
  • Purity assessment : HPLC-UV (≥95% purity) with C18 columns and acetonitrile/water gradients .
  • Metabolite profiling : LC-MS/MS with MRM transitions for targeted detection of hydroxylated metabolites .

How to ensure reproducibility in synthesizing this compound?

Advanced Research Question
Reproducibility requires:

  • Detailed protocols : Document catalyst purity, solvent drying methods, and reaction time. For example, CuSO₄ must be anhydrous to prevent side reactions .
  • Batch testing : Synthesize multiple lots and compare yields/purity via ANOVA.
  • Open science practices : Archive synthetic protocols in repositories like Zenodo and provide raw spectral data (e.g., NMR, MS) as supplementary material .

Q. Table 2: Critical Reproducibility Factors

FactorImpact on ReproducibilityMitigation Strategy
Catalyst qualityHighUse freshly prepared Cu(I) sources
Solvent purityModerateDistill solvents before use
Reaction temperatureHighUse calibrated thermostats

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